3-(3-Morpholinophenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Morpholinophenyl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The morpholinophenyl group can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of 3-(3-Morpholinophenyl)isoxazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Morpholinophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The morpholinophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups to the isoxazole ring .
Scientific Research Applications
3-(3-Morpholinophenyl)isoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Morpholinophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
- 3-(4-Morpholinophenyl)isoxazol-5-amine
- 3-(3-Piperidinophenyl)isoxazol-5-amine
- 3-(3-Morpholinophenyl)pyrazole-5-amine
Comparison: 3-(3-Morpholinophenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
887591-31-3 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H15N3O2/c14-13-9-12(15-18-13)10-2-1-3-11(8-10)16-4-6-17-7-5-16/h1-3,8-9H,4-7,14H2 |
InChI Key |
USPFYCZKLJATSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.